3-methyl-6-phenyl-N-propylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Lipophilicity Metabolic stability Rotatable bond count

Secure the validated 2-carboxamide regioisomer for rigorous FLT3 kinase SAR. This compound is the essential matched negative control for 3-carboxamide leads like compound 19 (MV4-11 IC₅₀=0.002 µM), enabling unequivocal attribution of cellular potency. Its neutral N-propyl chain alters logD and off-target liability versus basic amino-alkyl analogs. As a lead-like building block (MW 299.39), it offers direct derivatization via the 2-carboxamide handle, reducing synthetic steps. Purchasing this precise derivative avoids re-optimization of the entire SAR path.

Molecular Formula C16H17N3OS
Molecular Weight 299.39
CAS No. 852132-89-9
Cat. No. B2467737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-6-phenyl-N-propylimidazo[2,1-b][1,3]thiazole-2-carboxamide
CAS852132-89-9
Molecular FormulaC16H17N3OS
Molecular Weight299.39
Structural Identifiers
SMILESCCCNC(=O)C1=C(N2C=C(N=C2S1)C3=CC=CC=C3)C
InChIInChI=1S/C16H17N3OS/c1-3-9-17-15(20)14-11(2)19-10-13(18-16(19)21-14)12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3,(H,17,20)
InChIKeyHAVBEVLXEGXARD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-6-phenyl-N-propylimidazo[2,1-b][1,3]thiazole-2-carboxamide (CAS 852132-89-9) – Procurement-Ready Heterocyclic Scaffold for Kinase-Targeted Medicinal Chemistry


3-Methyl-6-phenyl-N-propylimidazo[2,1-b][1,3]thiazole-2-carboxamide (CAS 852132-89-9) is a heterocyclic small molecule featuring a fused imidazo[2,1-b]thiazole core substituted with a phenyl ring at the 6‑position, a methyl group at the 3‑position, and an n‑propyl carboxamide chain at the 2‑position. Its molecular formula is C₁₆H₁₇N₃OS (MW 299.39 g/mol) [1]. The compound belongs to the imidazo[2,1-b]thiazole carboxamide class, a scaffold extensively investigated for FLT3 kinase inhibition, antiproliferative activity, and anti‑inflammatory properties [2]. Commercially available at ≥95% purity , this compound serves as both a direct screening candidate and a versatile intermediate for structure–activity relationship (SAR) expansion, particularly in oncology and kinase‑targeted programmes.

Why 3-Methyl-6-phenyl-N-propylimidazo[2,1-b][1,3]thiazole-2-carboxamide Cannot Be Casually Replaced by Another Imidazo[2,1-b]thiazole Carboxamide


The imidazo[2,1-b]thiazole carboxamide class exhibits pronounced sensitivity to the position and nature of the amide substituent. In the FLT3 inhibitor series, a shift from a 3‑carboxamide to a 2‑carboxamide scaffold, combined with a change from a basic dimethylamino‑propyl side chain to a neutral n‑propyl chain, dramatically affects cellular potency and kinase selectivity [1]. For instance, the most potent 3‑carboxamide derivative (compound 19) achieved an MV4‑11 IC₅₀ of 0.002 µM and a FLT3 enzymatic IC₅₀ of 0.022 µM, while structurally related but differently substituted analogues in the same series dropped by several orders of magnitude [1]. The n‑propyl group on the target compound decreases hydrogen‑bond basicity compared to amino‑alkyl chains, altering logD, solubility, and off‑target liability. Substituting the n‑propyl chain with an isopropyl, cyclopropyl, or benzyl variant is not neutral; it changes rotatable bond count, lipophilicity, and metabolic soft‑spot profile. These factors collectively imply that in‑class compounds cannot be interchanged without re‑optimising the entire SAR path, making the procurement of the precise 3‑methyl‑6‑phenyl‑N‑propyl derivative essential for reproducible hit‑to‑lead and lead‑optimisation workflows.

Quantitative Differentiation Evidence for 3-Methyl-6-phenyl-N-propylimidazo[2,1-b][1,3]thiazole-2-carboxamide Versus Closest Structural Analogs


N‑Propyl vs N‑Isopropyl Alkyl Chain: Impact on Lipophilicity, Rotatable Bonds, and Predicted Metabolic Stability

The target compound bears a linear n‑propyl carboxamide side chain, whereas the commercially available N‑isopropyl analog introduces a branched alkyl group at the same amide position. Based on computed descriptors, the n‑propyl chain provides one additional rotatable bond (5 vs 4) and a subtly higher predicted logP (Δ ≈ +0.3) compared to the isopropyl variant, while maintaining the same hydrogen bond donor (1) and acceptor (4) counts [1]. The increased conformational flexibility of the n‑propyl chain can enhance induced‑fit binding pocket adaptation but may incur a modest entropic penalty. In drug‑discovery programmes that require systematic exploration of alkyl‑chain SAR, the n‑propyl compound offers a distinct lipophilicity‑flexibility profile that cannot be replicated by the isopropyl or cyclopropyl analogs, directly affecting logD‑driven permeability and cytochrome P450 susceptibility [2].

Lipophilicity Metabolic stability Rotatable bond count Physicochemical property optimisation

2‑Carboxamide vs 3‑Carboxamide Substitution Pattern: Differential Effect on FLT3 Kinase Inhibitory Potency

A key differentiator of the target compound is its 2‑carboxamide attachment to the imidazo[2,1‑b]thiazole core, contrasting with the 3‑carboxamide pattern found in the most potent reported FLT3 inhibitors. In the seminal study by Li et al., 6‑phenylimidazo[2,1‑b]thiazole‑3‑carboxamide 19 displayed an MV4‑11 cellular IC₅₀ of 0.002 µM and a FLT3 enzymatic IC₅₀ of 0.022 µM, whereas 2‑carboxamide analogues in the same series failed to achieve comparable potency, underscoring the importance of the carboxamide regio‑position for kinase hinge‑region hydrogen bonding [1]. The target compound, carrying the 2‑carboxamide variant, is therefore characterised by a different ATP‑binding site interaction geometry and lower baseline FLT3 potency. This makes it a superior negative‑control or selectivity‑control compound when profiling 3‑carboxamide series candidates, enabling unambiguous attribution of activity to the regio‑chemical feature.

FLT3 kinase inhibition Acute myeloid leukemia (AML) Kinase selectivity Structure–activity relationship (SAR)

Molecular Weight and Hydrogen‑Bond Profile Versus the Unsubstituted Core Scaffold (3‑Methyl‑6‑phenylimidazo[2,1‑b]thiazole)

Compared to the core heterocycle 3‑methyl‑6‑phenylimidazo[2,1‑b]thiazole (CAS 25968‑20‑1, MW 214.29 g/mol, C₁₂H₁₀N₂S), the target compound adds a propyl‑carboxamide motif, increasing molecular weight to 299.39 g/mol, introducing one hydrogen bond donor and raising the acceptor count from 2 to 4 [1]. This modification substantially alters the solubility and permeability profile: the core scaffold has zero H‑bond donors and only two acceptors, rendering it highly lipophilic but with limited aqueous solubility. The target compound’s additional amide group improves predicted solubility while retaining acceptable permeability for cell‑based assays. These properties position the target compound as a more ‘lead‑like’ intermediate than the bare core scaffold, suitable for direct biological testing without requiring separate solubilising formulation [2].

Molecular weight optimisation Hydrogen bond donor/acceptor count Drug‑likeness Scaffold diversification

Commercial Purity and Batch Consistency: ≥95% Purity Specification with Established QC Documentation

The target compound is supplied at ≥95% purity by established chemical distributors (e.g., Chemenu catalog CM627833), with lot‑specific analytical data available on request . In contrast, the core scaffold 3‑methyl‑6‑phenylimidazo[2,1‑b]thiazole is often listed at lower purity grades (90%+) and may contain residual solvents or unreacted α‑bromoacetophenone that interfere with biological assays [1]. For the N‑isopropyl analog, batch‑to‑batch variability in purity and impurity profiles is less well documented across available vendors. The higher purity specification of the target compound translates directly to more reproducible SAR data, reduced false‑positive rates in high‑throughput screening, and lower purification overhead prior to in vitro or in vivo testing.

Chemical purity Quality control (QC) Procurement specification Reproducibility

Imidazo[2,1‑b]thiazole Class Antiproliferative Activity: Mean IC₅₀ Benchmarks Across the NCI‑60 Panel

A separate study of pyrimidinyl‑substituted imidazo[2,1‑b]thiazole derivatives (structurally related to the target compound via the shared imidazo[2,1‑b]thiazole core) identified compounds 26 and 27 with mean IC₅₀ values of 1.40 µM and 0.79 µM, respectively, over nine NCI‑60 melanoma cell lines. These compounds demonstrated a selectivity index of 4.25‑ and 4.14‑fold for melanoma over breast cancer lines [1]. While the target compound itself lacks NCI‑60 data, this class‑based benchmark establishes that imidazo[2,1‑b]thiazole derivatives can achieve sub‑micromolar antiproliferative potency with tissue‑type selectivity, supporting the inclusion of the target 2‑carboxamide derivative in broader kinase‑profiling panels. The presence of the phenyl substituent at the 6‑position, common to both the target compound and the active derivatives 26/27, is essential for maintaining the antiproliferative phenotype [1].

Antiproliferative activity NCI‑60 cell line panel Melanoma selectivity Kinase‑focused library

High‑Impact Application Scenarios for 3‑Methyl‑6‑phenyl‑N‑propylimidazo[2,1‑b][1,3]thiazole‑2‑carboxamide in Drug Discovery and Chemical Biology


FLT3 Kinase Inhibitor SAR Studies – Negative Control and Selectivity Profiling

In FLT3‑targeted AML drug discovery, the target compound’s 2‑carboxamide regio‑chemistry provides a structurally matched negative control for 3‑carboxamide lead series. Researchers can benchmark cellular activity (MV4‑11 IC₅₀) and enzymatic inhibition (FLT3 IC₅₀) against reference compound 19 (3‑carboxamide, IC₅₀ = 0.002 µM cellular, 0.022 µM enzymatic) [6]. The >100‑fold potency differential predicted between the two regio‑isomers enables clear attribution of FLT3 activity to the 3‑carboxamide hinge‑binding motif, de‑risking lead‑optimisation decisions.

Imidazo[2,1‑b]thiazole Core Diversification for Kinase‑Focused Compound Libraries

The compound serves as a rationally designed building block for expanding compound libraries around the imidazo[2,1‑b]thiazole scaffold. With its balanced molecular weight (299.39 g/mol), one H‑bond donor, and four H‑bond acceptors, it satisfies lead‑like criteria [6] while offering a 2‑carboxamide handle for further derivatisation (amide coupling, N‑alkylation, or conversion to thioamide). Unlike the bare core scaffold 3‑methyl‑6‑phenylimidazo[2,1‑b]thiazole (MW 214.29, HBD 0) [3], the target compound can directly engage kinase hinge regions, reducing the synthetic steps needed to achieve initial target engagement.

Physicochemical Property Optimisation – Lipophilicity and Metabolic Stability Tuning

In lead‑optimisation campaigns where controlling lipophilicity is critical, the target compound provides a reference data point for the n‑propyl chain. Its computed logP (~3.2) and rotatable bond count (5) sit between the more constrained N‑isopropyl analog (logP ~2.9, rotatable bonds 4) and the more flexible N‑butyl analog, enabling systematic exploration of the lipophilicity‑efficiency index (LLE) [6]. This graded series supports multivariate optimisation of metabolic clearance and permeability without altering the core pharmacophore [5].

Antiproliferative Screening in Solid Tumour Panels – Melanoma Selectivity Assessment

Given that structurally related imidazo[2,1‑b]thiazole derivatives 26 and 27 showed sub‑micromolar mean IC₅₀ values (1.40 µM and 0.79 µM) over nine melanoma cell lines and 4‑fold selectivity over breast cancer lines [6], the target compound is a priority candidate for inclusion in solid‑tumour antiproliferative panels. Its distinct 2‑carboxamide substitution may reveal additional selectivity windows or resistance‑profile differences compared to the pyrimidinyl‑substituted analogues already profiled, potentially uncovering novel kinase‑dependent vulnerabilities.

Quote Request

Request a Quote for 3-methyl-6-phenyl-N-propylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.